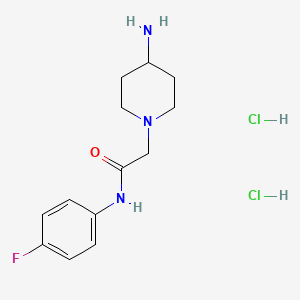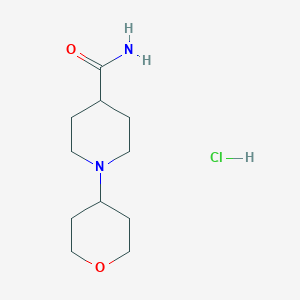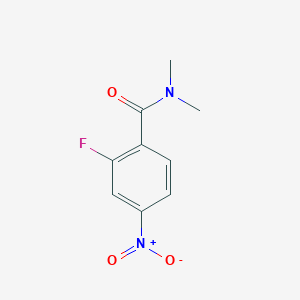
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Overview
Description
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H6F4N2. It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile consists of a pyridine ring attached to a phenyl ring. The phenyl ring has a fluorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile are influenced by the presence of the fluorine atom and the pyridine in its structure .Scientific Research Applications
Agrochemicals
TFMP and its derivatives are extensively used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
In the field of veterinary medicine, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals.
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Functional Materials
Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . TFMP derivatives are expected to play a significant role in this field in the future.
Fluorescent Sensors
Derivatives of pyridine-3-carbonitrile, a similar compound to the one , have been proposed for use as fluorescent sensors for monitoring free-radical, thiol-ene, and cationic polymerization progress .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-3-1-2-10(12(11)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDAODALTKNUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)


![4-Amino-1-[4-(4-amino-3-methylquinolinium-1-yl)-butyl]-2-methylquinolinium dichloride](/img/structure/B1396808.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/structure/B1396812.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)






